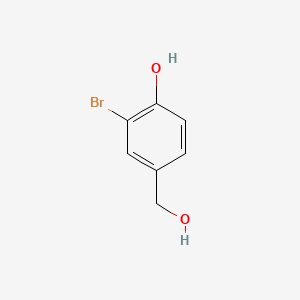

2-Bromo-4-(hydroxymethyl)phenol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFQFRJTRZBJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184036 | |

| Record name | 3-Bromo-4-hydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29922-56-3 | |

| Record name | 3-Bromo-4-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29922-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-hydroxymethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029922563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-hydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-hydroxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-4-HYDROXYMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCR2ARL56P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Bromo-4-(hydroxymethyl)phenol, with CAS number 29922-56-3, represents a versatile substituted phenolic compound with significant potential in organic synthesis and medicinal chemistry. Its unique trifunctional architecture—a phenol, a benzyl alcohol, and an aryl bromide—offers a rich platform for molecular elaboration. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development. While direct and extensive research on this specific molecule is emerging, this document synthesizes available data and draws logical parallels from closely related analogues to provide a robust resource for the scientific community.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound.

Chemical and Physical Properties

This table summarizes the key physicochemical data for this compound.[1]

| Property | Value |

| CAS Number | 29922-56-3 |

| Molecular Formula | C₇H₇BrO₂ |

| Molecular Weight | 203.03 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-4-hydroxybenzyl alcohol, (3-Bromo-4-hydroxyphenyl)methanol |

| Appearance | White to off-white crystalline powder or solid |

| Melting Point | 128-132 °C[1] |

| Boiling Point | 307.8 ± 27.0 °C (Predicted)[1] |

| Solubility | Soluble in alcohols, ethers, and chlorinated hydrocarbons; slightly soluble in water.[1] |

| Storage | Store at 10°C - 25°C under an inert atmosphere (e.g., Nitrogen), protected from light. |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation and inhalation. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place, away from oxidizing agents and strong acids.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure, immediate medical attention is advised. For skin contact, wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[3][4]

Synthesis and Characterization

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound involves the selective bromination of 4-hydroxybenzyl alcohol. The hydroxyl and hydroxymethyl groups are ortho- and para-directing, making the position ortho to the hydroxyl group susceptible to electrophilic substitution.

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybenzyl alcohol (1 equivalent) in a suitable non-polar solvent such as dichloromethane or carbon disulfide at 0°C.

-

Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture via the dropping funnel over a period of 1-2 hours, while maintaining the temperature at 0°C and protecting the reaction from light.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, quench the excess bromine with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Disclaimer: This is a proposed protocol based on standard organic chemistry principles. Researchers should conduct their own optimization and safety assessments.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques. While a complete set of spectra for this specific compound is not publicly available, data from its close analog, 2-bromo-4-methylphenol, can provide expected spectral regions.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the phenolic hydroxyl proton, a singlet or triplet for the benzylic hydroxyl proton, a singlet for the benzylic methylene protons, and distinct signals for the three aromatic protons, likely showing characteristic ortho and meta coupling. The chemical shifts of aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbons bearing the hydroxyl, hydroxymethyl, and bromine groups would have characteristic chemical shifts. DEPT experiments would be useful to distinguish between CH, CH₂, and quaternary carbons.

Infrared (IR) Spectroscopy: Key expected absorption bands would include a broad O-H stretch for the phenolic and alcoholic hydroxyl groups (around 3200-3600 cm⁻¹), C-O stretching vibrations (around 1000-1250 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the hydroxymethyl group, water, and the bromine atom.

Reactivity and Synthetic Applications

The trifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules. The phenolic hydroxyl, benzylic alcohol, and aryl bromide moieties can be selectively functionalized.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo various reactions, including ether and ester formation. The Williamson ether synthesis is a common method for preparing phenol ethers.[9][10]

Figure 2: Williamson Ether Synthesis from this compound.

Reactions of the Benzylic Alcohol

The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into an ether or ester.

Reactions of the Aryl Bromide

The aryl bromide is a key functional group for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Biological Activity and Relevance in Drug Development

While specific biological activity data for this compound is limited, the broader class of bromophenols, particularly those isolated from marine sources, has been shown to exhibit a wide range of interesting biological activities.[11] These activities are often attributed to the presence of the brominated phenolic moiety.

Potential Biological Activities

-

Antimicrobial and Antifungal Activity: Many bromophenols isolated from marine algae have demonstrated potent antibacterial and antifungal properties.[12][13][14][15] The presence of bromine atoms on the phenolic ring is often correlated with enhanced antimicrobial efficacy.

-

Anticancer Activity: Several studies have reported the cytotoxic effects of bromophenol derivatives against various cancer cell lines.[16][17][18] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. Bromophenols are no exception and have been investigated for their potential to mitigate oxidative stress.[11]

Role as a Scaffold in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The ability to selectively functionalize its three reactive sites allows for the creation of diverse chemical libraries for high-throughput screening. Its potential as a precursor for compounds with antimicrobial or anticancer properties makes it a molecule of interest for further investigation in drug discovery programs.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for researchers in organic synthesis and drug development. Its trifunctional nature provides a flexible platform for the construction of complex molecular architectures. While further research is needed to fully elucidate its specific biological activities and toxicological profile, the existing knowledge on related bromophenols suggests that it is a promising starting point for the discovery of new bioactive compounds. This guide serves as a foundational resource to stimulate and support further exploration of this intriguing molecule.

References

- chemical label 3-bromo-4-hydroxybenzyl alcohol. (n.d.).

- 3-BROMO-4-HYDROXYBENZYL ALCOHOL. (2024-04-09). ChemBK.

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). Bohrium.

- 2-Bromo-4-methylphenol. (n.d.). PubChem.

- Phenol, 2-bromo-4-methyl-. (n.d.). NIST WebBook.

- Antibacterial Bromophenols From the Marine Red Alga Rhodomela Confervoides. (n.d.). PubMed.

- Supporting information for - The Royal Society of Chemistry. (n.d.).

- Phenol ether. (n.d.). Wikipedia.

- 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0267183). (n.d.). NP-MRD.

- 13C DEPT NMR 1D Spectrum. (n.d.). Utah Chemistry.

- The Williamson Ether Synthesis. (n.d.).

- 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). (n.d.). Human Metabolome Database.

- Bromophenols in Marine Algae and Their Bioactivities. (n.d.). PMC.

- A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. (n.d.). Google Patents.

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). MDPI.

- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022-04-15). PubMed.

- Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. (n.d.).

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.

- Williamson Ether Synthesis. (2023-01-22). Chemistry LibreTexts.

- Synthesis of 3-bromo-4-methylbenzyl alcohol. (n.d.). PrepChem.com.

- 2-Bromo-4-hydroxymethylphenol. (n.d.). PubChem.

- 3-Bromo-4-hydroxybenzyl alcohol. (2018-02-16). SIELC Technologies.

- Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives. (n.d.). ResearchGate.

- Method for preparing 3-bromine-4-hydroxy benzaldehyde. (n.d.). Google Patents.

- Antibacterial bromophenols from the marine red alga Rhodomela confervoides. (n.d.). ResearchGate.

- 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ... (n.d.). Google Patents.

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.). PMC.

- The mass spectrum of 2,6-dibromo-4-isopropenylphenol (peak 11 in Figure 1). (n.d.). ResearchGate.

Sources

- 1. chembk.com [chembk.com]

- 2. chemical-label.com [chemical-label.com]

- 3. 3-Bromo-4-hydroxybenzyl alcohol, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Bromo-4-methylphenol(6627-55-0) 13C NMR [m.chemicalbook.com]

- 6. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenol, 2-bromo-4-methyl- [webbook.nist.gov]

- 8. 2-Bromo-4-methylphenol(6627-55-0) 1H NMR spectrum [chemicalbook.com]

- 9. Phenol ether - Wikipedia [en.wikipedia.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial bromophenols from the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 17. mdpi.com [mdpi.com]

- 18. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-(hydroxymethyl)phenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(hydroxymethyl)phenol is a halogenated phenolic compound that serves as a versatile intermediate in organic synthesis and holds significant potential in the realm of medicinal chemistry. Its unique structural features, comprising a hydroxyl group, a hydroxymethyl substituent, and a bromine atom on the aromatic ring, provide multiple reactive sites for chemical modification. This guide offers a comprehensive overview of the physical and chemical properties, spectral characteristics, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Physical Properties

Proper identification and understanding of the physical characteristics of a compound are fundamental for its use in research and development.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-4-hydroxybenzyl alcohol, (3-Bromo-4-hydroxyphenyl)methanol |

| CAS Number | 29922-56-3[1] |

| Molecular Formula | C₇H₇BrO₂[1] |

| Molecular Weight | 203.03 g/mol [1] |

| InChI | InChI=1S/C7H7BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2[1] |

| SMILES | C1=CC(=C(C=C1CO)Br)O[1] |

Physical Properties

The physical state and solubility of this compound are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Physical Form | Yellow solid | [2] |

| Melting Point | 130 °C | |

| Solubility | Soluble in alcohol, ether, and chlorinated hydrocarbons; slightly soluble in water.[3] | |

| Storage | Store at 10°C - 25°C, keep under inert gas (Nitrogen), and protect from light. |

Spectroscopic and Chemical Characteristics

The spectral and chemical properties of this compound provide insight into its structure and reactivity.

Spectral Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The aromatic protons will likely appear as a set of multiplets in the aromatic region (δ 6.5-7.5 ppm). The methylene protons should present as a singlet around δ 4.5 ppm, and the phenolic and alcoholic hydroxyl protons will appear as broad singlets that can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule. The carbon bearing the bromine atom will be shifted downfield, and the carbons attached to the oxygen atoms will also have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C-O stretching will appear in the 1000-1250 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of the hydroxymethyl group, water, and bromine.

Chemical Properties and Reactivity

This compound possesses a rich chemical reactivity profile due to its multiple functional groups.

-

Phenolic Hydroxyl Group: The acidic nature of the phenolic hydroxyl group allows for reactions such as ether and ester formation. It also activates the aromatic ring towards electrophilic substitution, although the existing substituents will direct the position of incoming groups.

-

Hydroxymethyl Group: The primary alcohol functionality can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to other functional groups through substitution reactions.

-

Aromatic Ring and Bromine Atom: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This makes this compound a valuable building block for the synthesis of more complex molecules.

Synthesis of this compound

A common method for the synthesis of this compound involves the selective bromination of a substituted phenol precursor.

Synthetic Pathway

A plausible and documented synthetic route is the bromination of 4-hydroxybenzyl alcohol.[3] This reaction leverages the directing effects of the hydroxyl and hydroxymethyl groups on the aromatic ring.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Bromination of 4-Hydroxybenzyl Alcohol (Illustrative)

This protocol is based on general procedures for the bromination of phenols and should be optimized for specific laboratory conditions.

-

Dissolution: Dissolve 4-hydroxybenzyl alcohol in a suitable solvent (e.g., a chlorinated hydrocarbon or a polar aprotic solvent) in a reaction vessel equipped with a stirrer and a dropping funnel. The reaction should be protected from light.

-

Cooling: Cool the solution to a low temperature (e.g., 0-5 °C) using an ice bath to control the reaction's exothermicity and improve selectivity.

-

Bromination: Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise to the cooled solution with vigorous stirring. The rate of addition should be controlled to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching and Work-up: Once the reaction is complete, quench any remaining bromine with a reducing agent (e.g., a solution of sodium thiosulfate). Extract the product into an organic solvent, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Applications in Research and Drug Development

The structural motifs present in this compound make it a valuable compound in medicinal chemistry and drug discovery.

As a Pharmaceutical Intermediate

This compound serves as a key building block for the synthesis of more complex, biologically active molecules. The presence of the bromine atom allows for its use in cross-coupling reactions to introduce diverse substituents, a common strategy in the development of new drug candidates.

Biological Activity

-

Platelet Aggregation Inhibition: 3-Bromo-4-hydroxybenzyl alcohol has been identified as an antagonist in the treatment of platelet aggregation. It is suggested to inhibit the biosynthesis of 4-hydroxybenzoic acid, a pathway relevant to platelet function.

-

Antioxidant Properties: Phenolic compounds are well-known for their antioxidant activity, which is attributed to their ability to scavenge free radicals. This compound is also noted for its potential as an antioxidant.[3]

-

Broader Context of Bromophenols: The broader class of bromophenols, particularly those isolated from marine sources, exhibits a wide range of biological activities, including anticancer, antimicrobial, and anti-diabetic properties.[4][5] This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents in these areas.

Safety and Handling

Adherence to proper safety protocols is essential when handling this compound.

GHS Hazard Information

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical.

-

Ventilation: Use in a well-ventilated area or under a fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3] As recommended, store under an inert atmosphere and protected from light.

Caption: Recommended workflow for the safe handling of this compound.

Conclusion

This compound is a valuable chemical entity with a well-defined set of physical and chemical properties. Its utility as a synthetic intermediate is underscored by the reactivity of its functional groups, particularly the bromine atom, which allows for its incorporation into more complex molecular architectures through modern cross-coupling techniques. The observed and potential biological activities of this compound and its structural class highlight its significance for future research in drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in the scientific community.

References

- 3-BROMO-4-HYDROXYBENZYL ALCOHOL - ChemBK. [Link]

- This compound | C7H7BrO2 | CID 121594 - PubChem - NIH. [Link]

- 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem. [Link]

- Phenol, 2-bromo-4-methyl- - the NIST WebBook. [Link]

- A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company. [Link]

- Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

- 6.

- 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0267183) - NP-MRD. [Link]

- 2-Bromo-4-hydroxymethylphenol | C7H7BrO2 | CID 121594 - PubChem. [Link]

- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]

- Bioactive Properties of Marine Phenolics - PMC - PubMed Central. [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

- Bromophenols in Marine Algae and Their Bioactivities - PMC - PubMed Central. [Link]

- 2,6-Dibromo-4-(hydroxymethyl)phenol - LookChem. [Link]

- Isolation and pharmacological activities of bromophenols

- Phenol, 2-bromo-4-methyl- - the NIST WebBook. [Link]

- Phenol, 2-bromo-4-methyl- - the NIST WebBook. [Link]

- EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ...

- Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl - Indian Academy of Sciences. [Link]

- CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google P

- 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.

- mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. [Link]

- 3-Bromo-4-hydroxybenzyl alcohol - SIELC Technologies. [Link]

- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. [Link]

- b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)

Sources

An In-Depth Technical Guide to 2-Bromo-4-(hydroxymethyl)phenol

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, halogenated phenols serve as indispensable structural motifs and versatile synthetic intermediates. Among these, 2-Bromo-4-(hydroxymethyl)phenol (CAS: 29922-56-3) is a noteworthy building block. Its unique arrangement of a nucleophilic phenolic hydroxyl group, a reactive benzylic alcohol, and a strategically placed bromine atom offers a triad of functionalities for complex molecular architecture. The bromine atom not only influences the electronic properties of the aromatic ring but also provides a handle for cross-coupling reactions, while the hydroxyl and hydroxymethyl groups allow for etherification, esterification, and oxidation reactions.

This guide provides an in-depth analysis of this compound, consolidating its physicochemical properties, synthesis pathway, key applications, and analytical protocols. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for laboratory and industrial applications. The broader context of bromophenols, many of which are isolated from marine organisms, reveals significant biological activities, including anticancer, antidiabetic, and potent enzyme inhibition, underscoring the therapeutic potential of scaffolds derived from this class of molecules.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is also known by its synonym, 3-Bromo-4-hydroxybenzyl alcohol[1][2][3]. Its key properties are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Core Properties

Quantitative data for this compound has been aggregated from multiple authoritative sources. It is critical to note a significant discrepancy in the reported melting point, which may be attributable to different polymorphic forms of the solid or varying analytical conditions between suppliers. Researchers should verify this property on their specific batch.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrO₂ | [1] |

| Molecular Weight | 203.03 g/mol | [1] |

| CAS Number | 29922-56-3 | [1][4] |

| Appearance | White to yellow crystalline solid/powder | [2][4] |

| Melting Point | 80 - 82 °C or 130 °C | [2], |

| Boiling Point | 324 - 324.5 °C | [2] |

| Solubility | Slightly soluble in water; Soluble in alcohols, ethers, and chlorinated solvents. | [2] |

| XLogP3-AA | 1.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis Pathway: A Regioselective Approach

The synthesis of this compound is not a single-step process from simple precursors. A logical and efficient pathway involves two primary stages: first, the formation of the key intermediate, 4-hydroxybenzyl alcohol, followed by a regioselective bromination.

Synthesis Workflow Diagram

Caption: Two-step synthesis workflow for this compound.

Step 1: Synthesis of 4-Hydroxybenzyl Alcohol

The precursor is synthesized via the hydroxymethylation of phenol, a classic electrophilic aromatic substitution.

Causality: Under basic conditions (e.g., sodium hydroxide), phenol is deprotonated to the highly activated phenoxide ion. The electron-donating character of the phenoxide strongly directs electrophiles to the ortho and para positions. Formaldehyde acts as the electrophile. While a mixture of ortho and para isomers is formed, the para product, 4-hydroxybenzyl alcohol, can be separated based on its lower solubility in specific organic solvents like cold benzene.

Protocol:

-

Dissolve 30 g of phenol in 150 mL of 10% aqueous sodium hydroxide solution in a suitable reaction vessel.

-

Add 35 g of 40% aqueous formaldehyde solution to the mixture.

-

Seal the vessel and allow the reaction to proceed at ambient temperature for several days (approx. 6 days), with occasional stirring.

-

After the reaction period, carefully neutralize the mixture with hydrochloric acid until it reaches a neutral pH.

-

Extract the product mixture repeatedly with diethyl ether.

-

Combine the organic extracts and remove the ether via rotary evaporation.

-

To separate the isomers, shake the resulting residue with cold benzene. The less soluble para-isomer (4-hydroxybenzyl alcohol) will precipitate and can be isolated by filtration.

Step 2: Regioselective Bromination

Causality: The bromination of 4-hydroxybenzyl alcohol is another electrophilic aromatic substitution. The two substituents on the ring, a strongly activating hydroxyl group (-OH) and a weakly activating hydroxymethyl group (-CH₂OH), are both ortho-, para- directing. The hydroxyl group is the dominant activating and directing group. Since the para position is already occupied by the hydroxymethyl group, the incoming electrophile (Br⁺) is directed to the positions ortho to the hydroxyl group. This results in the desired product, this compound[2].

Protocol:

-

Dissolve the 4-hydroxybenzyl alcohol synthesized in Step 1 in a suitable solvent (e.g., a chlorinated hydrocarbon).

-

Add a base, such as sodium carbonate, to the mixture[2].

-

While stirring at room temperature, slowly add a stoichiometric equivalent of a brominating agent (e.g., liquid bromine or a solution of bromine in the same solvent). The reaction should be protected from light to prevent radical side reactions.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to consume any excess bromine.

-

Perform an aqueous workup and extract the product into an organic solvent.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system to yield pure this compound.

Applications in Drug Discovery and Research

This compound is not merely a laboratory curiosity; it is a functional tool in the development of new therapeutics.

Intermediate in Pharmaceutical Synthesis

The compound's primary value lies in its role as a versatile intermediate[2]. The three distinct functional groups can be manipulated selectively. For example, the phenolic hydroxyl can be protected, allowing for modification of the benzylic alcohol, or vice versa. The bromine atom is a key feature, enabling its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental methods for constructing the carbon skeleton of complex drug molecules.

Platelet Aggregation Antagonist Activity

Research has identified 3-Bromo-4-hydroxybenzyl alcohol as a synthetic antagonist involved in the treatment of platelet aggregation. Its mechanism of action is reported to be the inhibition of benzoxazine, an enzyme implicated in the 4-hydroxybenzoic acid synthesis pathway. At high concentrations, this inhibition can disrupt the biosynthesis of bromophenols. This finding suggests a potential synergistic effect when combined with other anti-platelet agents like aspirin. This specific biological activity makes it a valuable lead compound for the development of novel antithrombotic agents.

Analytical Workflow: Quality Control via HPLC

Ensuring the purity of a synthetic intermediate is paramount for the success of subsequent reactions and for interpreting biological data. A reliable High-Performance Liquid Chromatography (RP-HPLC) method is essential for quality control.

HPLC Workflow Diagram

Caption: Standard workflow for purity analysis by RP-HPLC.

HPLC Protocol for Analysis

This protocol is based on established methods for analyzing 3-Bromo-4-hydroxybenzyl alcohol by reverse-phase HPLC[3][4].

-

System Preparation:

-

HPLC Column: Newcrom R1 or a standard C18 column.

-

Mobile Phase: Prepare a mixture of acetonitrile (MeCN) and water, containing a small amount of acidifier like phosphoric acid (e.g., 0.1%). For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with formic acid[3][4].

-

Flow Rate: Set to a standard flow rate, typically 1.0 mL/min.

-

Detector: UV detector set to an appropriate wavelength for aromatic compounds (e.g., 254 nm or 280 nm).

-

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a standard volume (e.g., 10 µL) of the prepared sample onto the column.

-

Run the chromatogram for a sufficient time to allow for the elution of the main compound and any potential impurities.

-

-

Data Interpretation:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

-

Spectroscopic Analysis (Predicted ¹H NMR)

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~6.8-7.5 ppm). Due to the substitution pattern, they will form a complex splitting pattern. The proton between the -Br and -OH groups will likely be a doublet, the proton adjacent to the -CH₂OH group a doublet of doublets, and the remaining proton a doublet.

-

Benzylic Protons (2H, -CH₂OH): These protons are adjacent to an aromatic ring and an oxygen atom. They are expected to appear as a singlet around 4.5 ppm.

-

Hydroxyl Protons (2H, -OH and -CH₂OH): The phenolic -OH and the alcoholic -OH protons will typically appear as broad singlets. Their chemical shifts are highly variable and depend on solvent, concentration, and temperature. The phenolic proton may appear between 5-8 ppm, while the alcoholic proton may appear between 2-5 ppm. A D₂O shake experiment would cause these two signals to disappear, confirming their identity.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place, preferably in a refrigerator[4]. Keep the container tightly closed and consider storing under an inert atmosphere like nitrogen to prevent oxidation.

References

- PubChem. 2-Bromo-4-hydroxymethylphenol | C7H7BrO2.

- ChemBK. 3-BROMO-4-HYDROXYBENZYL ALCOHOL. [Link]

- PubChem. 2-Bromo-4-methylphenol | C7H7BrO.

- Beilstein Journals.

- Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). [Link]

- SIELC Technologies. 3-Bromo-4-hydroxybenzyl alcohol. [Link]

- NIST. Phenol, 2-bromo-4-methyl-. National Institute of Standards and Technology. [Link]

- Quora.

- Google Patents.

- Indian Academy of Sciences. Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA)

- PrepChem.com.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. [Link]

- MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Bromo-4-(hydroxymethyl)phenol

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Comprehensive Structural Analysis of 2-Bromo-4-(hydroxymethyl)phenol.

This guide provides a multi-technique approach to the structural elucidation of this compound, a substituted phenolic compound with potential applications in organic synthesis and medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can confidently determine its chemical structure. This document serves as a practical reference for researchers, offering both theoretical explanations and actionable experimental protocols.

Physicochemical Properties and Structural Overview

This compound, with the molecular formula C₇H₇BrO₂, is a yellow solid at room temperature. Its structure consists of a phenol ring substituted with a bromine atom and a hydroxymethyl group. Understanding the arrangement of these substituents is crucial for predicting its reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂ | |

| Molecular Weight | 203.03 g/mol | |

| CAS Number | 29922-56-3 | |

| Physical Form | Yellow Solid | |

| Storage | Refrigerator |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrations in ¹H NMR, and the number and types of carbon environments in ¹³C NMR, we can piece together the molecular puzzle.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl protons. The substitution pattern on the benzene ring can be deduced from the coupling patterns of the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃):

-

Aromatic Protons (δ 6.8-7.5 ppm): Three protons in the aromatic region are expected. The proton ortho to the hydroxyl group and meta to the bromine will likely appear as a doublet. The proton meta to both the hydroxyl and bromine groups will appear as a doublet of doublets. The proton ortho to the bromine will be a doublet.

-

Benzylic Protons (δ ~4.6 ppm): The two protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet.

-

Hydroxyl Protons (variable): The phenolic hydroxyl proton (-OH) and the alcoholic hydroxyl proton (-CH₂OH ) will likely appear as broad singlets. Their chemical shifts are concentration-dependent and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the substitution, all seven carbon atoms are expected to be chemically non-equivalent.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected in the aromatic region. The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon with the hydroxymethyl group. The carbon attached to the bromine atom will also show a characteristic chemical shift.

-

Benzylic Carbon (δ ~64 ppm): The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | broad singlet | ~152 |

| C2-Br | - | ~112 |

| C3-H | doublet | ~133 |

| C4-CH₂OH | - | ~130 |

| C5-H | doublet of doublets | ~129 |

| C6-H | doublet | ~116 |

| -CH₂OH | singlet, ~4.6 | ~64 |

| -CH₂OH | broad singlet | - |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. If hydroxyl peaks are of interest, perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For further structural confirmation, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl groups and the aromatic ring.

Expected IR Absorption Bands:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups, with the broadness resulting from hydrogen bonding.

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring.

-

Aromatic C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region are typical for carbon-carbon double bonds within the benzene ring.

-

C-O Stretching: A strong band around 1200-1250 cm⁻¹ is expected for the phenolic C-O bond, and another around 1050 cm⁻¹ for the alcoholic C-O bond.

-

C-Br Stretching: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹, can be attributed to the carbon-bromine bond.

Experimental Protocol for IR Analysis

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm the proposed structure.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. For C₇H₇BrO₂, the molecular ion peaks are expected at m/z 202 and 204.

-

Fragmentation Pattern: Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (•OH) or water (H₂O). Halogenated phenols can undergo the loss of the halogen atom or carbon monoxide (CO).

Experimental Protocol for MS Analysis

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peaks and analyze the major fragment ions to corroborate the proposed structure.

Caption: General workflow for Mass Spectrometry analysis.

Conclusion: A Cohesive Structural Assignment

By combining the data from NMR, IR, and MS, a definitive structural assignment for this compound can be achieved. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides corroborating fragmentation data. This integrated analytical approach ensures the highest level of confidence in the elucidated structure, a critical step in any chemical research or drug development endeavor.

References

- PubChem. This compound.

An In-depth Technical Guide to the Solubility of 2-Bromo-4-(hydroxymethyl)phenol in Different Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-(hydroxymethyl)phenol, a crucial intermediate in various synthetic pathways within the pharmaceutical and chemical industries. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational physicochemical principles governing its solubility. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of this critical parameter, empowering researchers, scientists, and drug development professionals to generate reliable data tailored to their specific applications.

Physicochemical Properties and Theoretical Solubility Profile

Understanding the molecular structure of this compound is paramount to predicting its solubility behavior. The key physicochemical parameters are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂ | PubChem[1] |

| Molecular Weight | 203.03 g/mol | PubChem[1] |

| Appearance | Yellow Solid | Sigma-Aldrich[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| XLogP3 | 1.4 | PubChem[1] |

The structure of this compound incorporates both polar and non-polar features, which dictates its interaction with various solvents. The presence of a phenolic hydroxyl group and a hydroxymethyl group imparts polarity and the capacity for hydrogen bonding. Conversely, the brominated benzene ring contributes to its lipophilic character.

The fundamental principle of "like dissolves like" serves as a guiding tenet for predicting solubility.[3][4] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. Due to the two hydrogen bond donor sites and two acceptor sites on this compound, it is expected to exhibit moderate to good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents possess dipoles but lack acidic protons.[3] They are effective at dissolving polar compounds. Therefore, this compound is predicted to be reasonably soluble in this class of solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The non-polar brominated aromatic ring suggests some affinity for these solvents, though the polar functional groups will likely limit extensive solubility.

The XLogP3 value of 1.4 indicates a moderate level of lipophilicity, suggesting that while it has some affinity for non-polar environments, it is not extremely hydrophobic.[1]

Intermolecular Interactions and Solubility

The dissolution of a solute in a solvent is an energetic process governed by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The following diagram illustrates the key intermolecular forces at play.

Sources

The Multifaceted Therapeutic Potential of Bromophenols: A Technical Guide for Drug Discovery and Development

Foreword

The marine environment, a vast and largely untapped reservoir of chemical diversity, has gifted us with a plethora of unique molecular architectures. Among these, bromophenols—a class of halogenated secondary metabolites predominantly found in marine algae—have emerged as a focal point of intense scientific inquiry. Their diverse and potent biological activities position them as promising candidates for the development of novel therapeutics. This guide provides an in-depth exploration of the significant biological activities of bromophenols, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of their antioxidant, anticancer, antimicrobial, and antidiabetic properties, supported by detailed experimental protocols and insights into structure-activity relationships.

Introduction to Bromophenols: Nature's Halogenated Arsenal

Bromophenols are characterized by a phenolic ring structure substituted with one or more bromine atoms.[1] These compounds are biosynthesized in marine algae, particularly red algae of the Rhodomelaceae family, through the action of bromoperoxidases on phenolic precursors in the presence of bromide ions and hydrogen peroxide.[2] The number and position of bromine and hydroxyl groups on the aromatic ring give rise to a vast array of bromophenol derivatives, each with distinct physicochemical properties and biological activities.[1][2] Their roles in marine ecosystems are thought to include chemical defense and deterrence.[2] From a drug discovery perspective, this structural diversity offers a rich scaffold for identifying and optimizing lead compounds with therapeutic potential.[3]

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[4] Bromophenols have demonstrated significant antioxidant capabilities, acting as potent radical scavengers.[2][5]

Mechanism of Action: Radical Scavenging and Beyond

The primary antioxidant mechanism of bromophenols involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it.[5] The resulting bromophenoxyl radical is stabilized by resonance delocalization across the aromatic ring. The number and arrangement of hydroxyl groups are critical determinants of antioxidant efficacy, with compounds possessing a 1,4-dihydroxy or catechol (ortho-dihydroxy) arrangement often exhibiting superior activity.[2][6]

Beyond direct radical scavenging, some bromophenols can chelate metal ions like Cu(II), which can otherwise participate in Fenton-like reactions to generate highly reactive hydroxyl radicals. This secondary mechanism contributes to their overall antioxidant capacity.[5] Furthermore, certain bromophenols can activate the Nrf2-antioxidant response element (ARE) signaling pathway, a key cellular defense mechanism against oxidative stress.[7]

Nrf2 Signaling Pathway Activation

The Nrf2 pathway is a master regulator of cellular redox homeostasis.[8] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[9] In the presence of oxidative stress or electrophilic compounds like certain bromophenols, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[7][9]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to assess the radical scavenging activity of compounds.[11][12]

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[13]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle to protect from light.[14]

-

Prepare a stock solution of the test bromophenol (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of a standard antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), at the same concentration.[13]

-

-

Assay Procedure (96-well plate format):

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula:[15] % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

-

Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[16]

-

Structure-Activity Relationship (SAR) Insights

-

Hydroxyl Groups: An increased number of hydroxyl groups generally enhances antioxidant activity.[6] The presence of ortho-dihydroxy groups (catechol moiety) is particularly favorable.[16]

-

Bromine Substitution: The effect of bromination is complex. In some cases, it can slightly increase activity, while in others, it may lead to a decrease.[2] The position of the bromine atoms can also influence activity.[5]

-

Conjugation: A higher degree of conjugation within the molecule can improve radical scavenging by stabilizing the resulting phenoxyl radical.[6]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Several bromophenols have demonstrated potent cytotoxic effects against a range of cancer cell lines, making them attractive candidates for anticancer drug development.[3][17][18] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of tumor angiogenesis.[2][19]

Mechanism of Action: ROS-Mediated Apoptosis

A key mechanism by which bromophenols exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3] Many bromophenol derivatives have been shown to increase the intracellular levels of ROS in cancer cells.[19] While at low levels ROS can promote cell proliferation, excessive ROS accumulation leads to oxidative damage to cellular components, including mitochondria, triggering the intrinsic apoptotic pathway.[4][20]

This ROS-mediated pathway involves several key events:

-

Mitochondrial Membrane Potential (MMP) Collapse: Increased ROS leads to the depolarization of the mitochondrial membrane.[19]

-

Bcl-2 Family Protein Modulation: The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) increases, favoring mitochondrial outer membrane permeabilization.[19]

-

Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.[20]

-

Caspase Activation: Cytoplasmic cytochrome c triggers the formation of the apoptosome, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioners of apoptosis.[19]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme, leading to the final stages of apoptosis.[19]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is widely employed for screening the cytotoxic potential of chemical compounds.[21][22]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[21][23]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[24]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the bromophenol derivative for a specified duration (e.g., 48 or 72 hours).[24] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Structure-Activity Relationship (SAR) Insights

-

Bromination: Increased bromination on the phenyl ring often correlates with enhanced anticancer activity.[17]

-

Lipophilicity: The lipophilicity conferred by bromine atoms may improve the cell membrane permeability of the compounds, leading to higher intracellular concentrations.[1]

-

Side Chains: The nature and length of side chains attached to the bromophenol core can significantly influence cytotoxicity.[18]

Antimicrobial Activity: Combating Bacterial Threats

The rise of antibiotic-resistant bacteria poses a significant global health threat. Bromophenols have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][26]

Mechanism of Action

The precise mechanisms of antibacterial action are still under investigation but are thought to involve the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with bacterial communication systems like quorum sensing and biofilm formation.[10] The 3-bromo-4,5-dihydroxybenzyl moiety is a common structural feature in many antimicrobially active bromophenols.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[27][28] The broth microdilution method is a standard procedure for determining MIC values.[29]

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[27]

-

Dilute this suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[28]

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the bromophenol compound in the broth. The final volume in each well is typically 100 µL.[30]

-

Include a positive control (growth control, no compound) and a negative control (sterility control, no bacteria).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well (except the sterility control).

-

Incubate the plate at 37°C for 18-24 hours.[28]

-

-

Data Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[30]

-

Structure-Activity Relationship (SAR) Insights

-

Highly Brominated Structures: A higher degree of bromination is often associated with stronger antibacterial activity.[2]

-

Diphenylmethane Skeleton: The diphenylmethane skeleton is a common feature in many bromophenols with potent antimicrobial effects.[31]

-

Hydroxyl Groups: The presence and position of hydroxyl groups are also crucial for activity, likely due to their ability to interact with bacterial proteins.

Antidiabetic Activity: Targeting Key Metabolic Enzymes

Type 2 diabetes mellitus is a metabolic disorder characterized by hyperglycemia. Bromophenols have shown potential as antidiabetic agents by inhibiting key enzymes involved in carbohydrate metabolism and insulin signaling.[2][13]

Mechanism of Action: Enzyme Inhibition

Bromophenols can exert their antidiabetic effects through the inhibition of several enzymes:

-

α-Glucosidase: This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[32]

-

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor, it attenuates the insulin signal. Inhibition of PTP1B enhances insulin sensitivity.[32][33]

-

Aldose Reductase: This enzyme is involved in the polyol pathway, which can contribute to diabetic complications. Aldose reductase inhibitors can help prevent these complications.[32]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

Principle: This colorimetric assay measures the ability of a compound to inhibit the activity of α-glucosidase. The enzyme catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP), which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[34][35]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Procedure (96-well plate format):

-

Add the enzyme solution and various concentrations of the test compound or standard to the wells of a 96-well plate.[36]

-

Pre-incubate the mixture at 37°C for 10-15 minutes.[37]

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[34]

-

Stop the reaction by adding a solution of sodium carbonate (Na2CO3).[34]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Experimental Protocol: In Vitro PTP1B Inhibition Assay

Principle: Similar to the α-glucosidase assay, this method uses a chromogenic substrate, p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce the yellow product p-nitrophenol (pNP), measured at 405 nm.[33][38]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Procedure (96-well plate format):

-

Add the assay buffer, PTP1B enzyme, and various concentrations of the test compound to the wells.

-

Pre-incubate at 37°C for 10 minutes.

-

Start the reaction by adding the pNPP substrate.

-

Incubate at 37°C for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of PTP1B inhibition and determine the IC50 value.

-

Structure-Activity Relationship (SAR) Insights

-

Bromination and Hydroxylation: The degree of bromination and the pattern of hydroxylation on the phenyl rings are crucial for potent enzyme inhibition.[2]

-

Linkage Between Phenyl Units: For dimeric bromophenols, the nature of the linkage (e.g., ether vs. C-C bond) can significantly impact inhibitory activity.[5]

Quantitative Data Summary

The following tables summarize the biological activities of selected bromophenol derivatives based on reported data.

Table 1: Anticancer Activity of Selected Bromophenols

| Compound Name/Source | Cancer Cell Line | IC50 (µM) | Reference |

| Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | K562 (Leukemia) | Not specified, induces apoptosis | [2] |

| Derivatives from Leathesia nana | A549, BGC823, MCF-7, etc. | < 10 µg/mL | [17] |

| 3-Bromo-4,5-dihydroxybenzyl alcohol | KB (Oral Carcinoma) | 8.9 µg/mL | [18] |

| Synthetic Bromophenol Hybrids (e.g., 17a) | A549 (Lung) | 1.85 ± 0.12 | [3] |

Table 2: Antimicrobial Activity of Selected Bromophenols

| Compound Name/Source | Bacterial Strain | MIC (µg/mL) | Reference |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Various Gram +/- | < 70 | [2] |

| Synthetic Bromophenol (BOS-102) | S. aureus | Not specified | [19] |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus, MRSA | Not specified, shows activity | [10][26] |

Table 3: Antidiabetic (Enzyme Inhibitory) Activity of Selected Bromophenols

| Compound Name/Source | Target Enzyme | IC50 (µM) | Reference |

| Derivatives from Rhodomela confervoides | PTP1B | 0.84 - 2.4 | [2] |

| Synthetic Bromophenol (4g) | PTP1B | 0.68 | [2] |

| Bromophenol derivative (1f) | Aldose Reductase | Ki = 0.05 ± 0.01 | [32] |

| Various Bromophenols | α-glucosidase | Ki = 43.62 - 144.37 nM | [32] |

Conclusion and Future Directions

Bromophenols represent a structurally diverse and biologically active class of marine natural products with significant therapeutic potential. Their demonstrated efficacy as antioxidant, anticancer, antimicrobial, and antidiabetic agents provides a strong foundation for future drug discovery and development efforts. The insights into their mechanisms of action and structure-activity relationships, coupled with robust experimental protocols for their evaluation, empower researchers to systematically explore and optimize these promising compounds.

Future research should focus on several key areas:

-

In Vivo Studies: The majority of current data is from in vitro studies. More extensive in vivo animal studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of lead bromophenol candidates.

-

Mechanism of Action Elucidation: Further investigation is needed to fully unravel the molecular targets and signaling pathways modulated by bromophenols.

-

Medicinal Chemistry Optimization: The bromophenol scaffold is ripe for medicinal chemistry efforts to improve potency, selectivity, and drug-like properties through targeted structural modifications.

-

Sustainable Sourcing: As the demand for these compounds may increase, developing sustainable methods for their production, such as chemical synthesis or biotechnological approaches, will be crucial.

By continuing to explore the chemical and biological intricacies of bromophenols, the scientific community is well-positioned to unlock their full potential in addressing some of the most pressing health challenges of our time.

References

- Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. [Link]

- Cabrita, M. T., Vale, C., & Rauter, A. P. (2010). Halogenated compounds from marine algae. Marine Drugs, 8(8), 2301–2317. [Link]

- O'Sullivan, L., Murphy, B., McLoughlin, P., Duggan, P., Lawlor, P. G., Hughes, H., & Gardiner, G. E. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs, 11(8), 2864–2878. [Link]

- Paudel, P., Park, S. R., Lee, D. S., & Jung, H. A. (2019). In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study. Food Science & Nutrition, 7(11), 3537–3546. [Link]

- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. [Link]

- Lee, J. M., & Johnson, J. A. (2004). An important role of Nrf2-ARE pathway in the cellular defense mechanism. Journal of biochemistry and molecular biology, 37(2), 139–143. [Link]

- Wang, L., Liu, Y., Zhang, C., Wang, L., & Li, S. (2017).

- Wang, L., Liu, Y., Wang, L., Zhang, C., & Li, S. (2018).

- Dineshkumar, B., Mitra, A., & Manjunatha, M. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- protocols.io. (2023). MTT (Assay protocol). [Link]

- SEAFDEC/AQD. (2013). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC Aquaculture Department Institutional Repository. [Link]

- Boulebd, H., Djeradi, H., & Riadi, Y. (2022). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Advances, 12(28), 17820-17832. [Link]

- Shi, D., Li, J., Guo, S., Su, H., & Wang, T. (2008). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 6(1), 97-113. [Link]

- Kumar, V., Ahmed, D., Gupta, P. S., Anwar, F., & Mujeeb, M. (2013). In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions. Asian Pacific Journal of Tropical Biomedicine, 3(9), 711-716. [Link]

- Tufan, A. C., & Genc, B. (2023). Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. International Journal of Molecular Sciences, 24(13), 10978. [Link]

- Demir, Y., Durmaz, L., Genc, N., & Gulcin, I. (2018). Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes. Archiv der Pharmazie, 351(12), e1800263. [Link]

- Chen, Y. H., Wu, P. C., Liu, Y. C., & Chen, Y. H. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(4), 4885–4896. [Link]

- Wang, L., Liu, Y., Zhang, C., Wang, L., & Li, S. (2017). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules (Basel, Switzerland), 22(10), 1665. [Link]